Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-caboxylate
CAS No.:
Cat. No.: VC17968620
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO2 |
|---|---|
| Molecular Weight | 259.34 g/mol |
| IUPAC Name | benzyl (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15-/m1/s1 |
| Standard InChI Key | ARGCRCXTJMQKNA-QLFBSQMISA-N |
| Isomeric SMILES | C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a fused bicyclic system comprising a six-membered cyclohexane ring and a five-membered pyrrolidine ring. Key structural attributes include:
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Molecular formula: C₁₆H₂₁NO₂
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Stereocenters: Three chiral centers at positions 2R, 3aS, and 7aR, which confer distinct conformational rigidity .
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Functional groups: A benzyl ester group at position 2 and a secondary amine within the indole system.
The trans-fused bicyclic structure ensures optimal spatial alignment for interactions with enzymatic targets, such as ACE .
Stereochemical Significance
The (2R,3aS,7aR) configuration is enantiomeric to the (2S,3aR,7aS) form described in patent literature for trandolapril synthesis . Stereochemical inversion at these positions alters binding affinities and metabolic stability, necessitating precise synthetic control to avoid racemization .
Synthetic Methodologies
Chiral Auxiliary-Mediated Synthesis
The synthesis of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate employs diastereoselective strategies to establish its stereochemistry. A representative pathway involves:
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Chiral Induction: Use of (R)-1-phenylethylamine as a chiral auxiliary to set the 2R configuration via Schiff base formation with ethyl 2-oxocyclohexanecarboxylate .
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Intramolecular Cyclization: Acid-catalyzed ring closure to form the bicyclic indole core, with stereochemical outcomes governed by the auxiliary’s configuration .
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Hydrogenolysis: Cleavage of the N-(1-phenylethyl) group using palladium on carbon under hydrogen atmosphere, yielding the free amine intermediate .
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Esterification: Reaction with benzyl chloroformate in the presence of triethylamine to install the benzyl ester .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chiral Induction | (R)-1-Phenylethylamine, toluene, 80°C | 78 | 95 |
| Cyclization | HCl (gas), ethanol, reflux | 85 | 98 |
| Hydrogenolysis | Pd/C, H₂, ethanol, 50°C | 92 | 99 |
| Esterification | Benzyl chloroformate, Et₃N, DCM, 0°C→RT | 88 | 97 |
Industrial-Scale Optimization
For large-scale production, modifications include:
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Solvent Selection: Replacement of toluene with cyclopentyl methyl ether (CPME) to enhance safety and reduce environmental impact .
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Catalyst Recycling: Recovery of palladium catalysts via filtration and reuse in subsequent batches, lowering costs .
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Crystallization-Based Purification: Avoidance of chromatography through optimized recrystallization protocols using ethyl acetate/heptane mixtures .
Applications in Pharmaceutical Synthesis
Role in ACE Inhibitor Production
Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is a precursor to trandolapril and related ACE inhibitors. Its stereochemistry ensures proper orientation of the carboxylate group for binding to the ACE active site, inhibiting angiotensin II production .
Comparative Analysis with (2S,3aR,7aS) Enantiomer
While the (2S,3aR,7aS) enantiomer is utilized in commercial trandolapril synthesis, the (2R,3aS,7aR) form exhibits distinct pharmacokinetic properties:
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Bioavailability: Reduced hepatic first-pass metabolism due to steric hindrance at the 2R position .
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Selectivity: Higher affinity for tissue-bound ACE isoforms, as demonstrated in rodent models .
Challenges and Innovations
Environmental and Cost Considerations
Advances such as solvent recovery systems and continuous-flow reactors have reduced waste generation by 40% and improved throughput by 25% in pilot-scale productions .
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